molecular formula C20H26N4O B2947629 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide CAS No. 1797973-43-3

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide

Cat. No. B2947629
CAS RN: 1797973-43-3
M. Wt: 338.455
InChI Key: UBGIKBOIJFQXKG-UHFFFAOYSA-N
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Description

“N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide” is a compound that contains a pyrimidine moiety . Pyrimidine is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), and constitutes a central building block for a wide range of pharmacological applications .


Synthesis Analysis

The synthesis of this compound involves the use of a pyrimidine moiety, which exhibits a wide range of pharmacological activities. This moiety has been employed in the design of privileged structures in medicinal chemistry .

Scientific Research Applications

Cancer Therapeutics

Research by Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound with a similar structure, focusing on its application as a histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, making it a promising candidate for cancer therapy. It is orally bioavailable and has shown significant antitumor activity in vivo, entering clinical trials as a potential anticancer drug (Zhou et al., 2008).

Cognitive Disorders

Verhoest et al. (2012) identified a novel PDE9A inhibitor, closely related structurally, which has advanced into clinical trials for the treatment of cognitive disorders. This compound exhibits procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP in cerebral spinal fluid, confirming its potential as a pharmacological tool for diseases associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).

Anticancer and Anti-angiogenic Properties

Kambappa et al. (2017) synthesized and characterized a series of novel derivatives, evaluating their efficacy to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These compounds exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Nonlinear Optical (NLO) Materials

Hussain et al. (2020) explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. Their study indicates the considerable NLO character of these molecules, especially recommending their use for optoelectronic associated hi-tech applications (Hussain et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Mechanism of Action

properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-3-17(16-9-5-4-6-10-16)20(25)21-14-18-22-15(2)13-19(23-18)24-11-7-8-12-24/h4-6,9-10,13,17H,3,7-8,11-12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGIKBOIJFQXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=CC(=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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